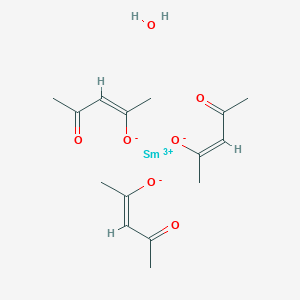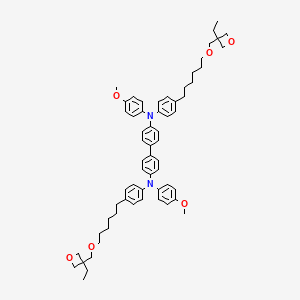
QUPD
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents such as toluene and chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of QUPD is scaled up using solution processing techniques. This involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
QUPD undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions where the methoxy or ethyloxetane groups are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted biphenyl compounds .
Scientific Research Applications
QUPD has a wide range of applications in scientific research, including:
Chemistry: Used as a material in the development of advanced OLEDs, contributing to improved efficiency and performance of these devices
Medicine: Investigated for use in drug delivery systems and therapeutic applications
Industry: Employed in the production of high-performance electronic devices, including displays and lighting systems
Mechanism of Action
QUPD functions by facilitating the transport of holes in OLED devices. It achieves this by providing a pathway for the movement of positive charge carriers (holes) from the anode to the emissive layer. The molecular structure of this compound, with its biphenyl core and methoxy groups, allows for efficient charge transport and injection, enhancing the overall performance of OLEDs .
Comparison with Similar Compounds
Similar Compounds
- N4,N4’-Bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyloxy)phenyl)-N4,N4’-bis(4-methoxyphenyl)biphenyl-4,4’-diamine
- N4,N4’-Bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyloxy)phenyl)-N4,N4’-bis(4-methoxyphenyl)biphenyl-4,4’-diamine
Uniqueness
QUPD stands out due to its high purity and specific functional groups that enhance its performance in OLED applications. Its unique combination of methoxy and ethyloxetane groups provides superior charge transport properties compared to other similar compounds .
Properties
IUPAC Name |
4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-[4-[4-[4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-(4-methoxyphenyl)anilino]phenyl]phenyl]-N-(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H76N2O6/c1-5-61(45-69-46-61)43-67-41-13-9-7-11-15-49-17-25-53(26-18-49)63(57-33-37-59(65-3)38-34-57)55-29-21-51(22-30-55)52-23-31-56(32-24-52)64(58-35-39-60(66-4)40-36-58)54-27-19-50(20-28-54)16-12-8-10-14-42-68-44-62(6-2)47-70-48-62/h17-40H,5-16,41-48H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPTUKQSJYQXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)CCCCCCOCC6(COC6)CC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H76N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105926 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
945.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864130-79-0 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864130-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


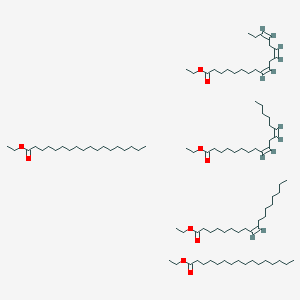
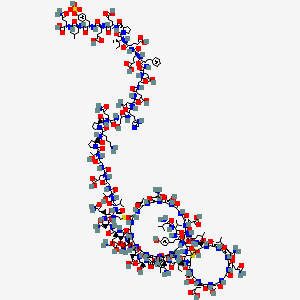


![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)
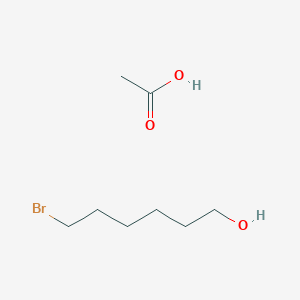
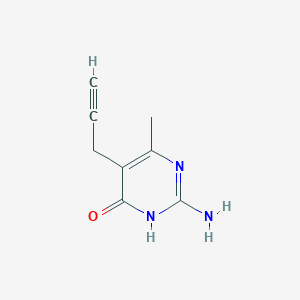
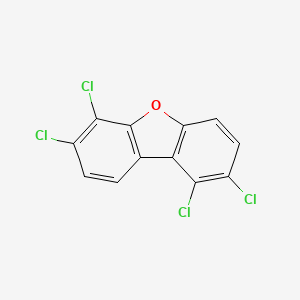
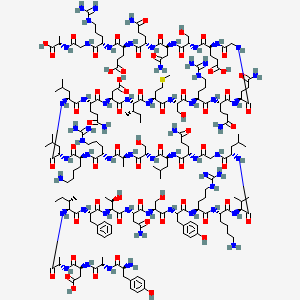
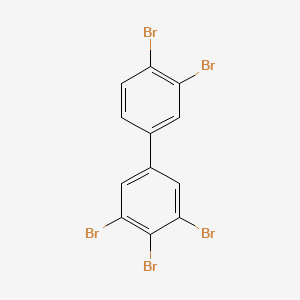
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)
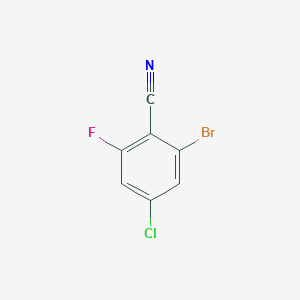
![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)
